

Commercially Available Sources of Ponazuril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available sources of **Ponazuril-d3**, its technical specifications, and its application in a research setting. **Ponazuril-d3**, a deuterated isotopologue of the antiprotozoal drug Ponazuril, serves as an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and drug metabolism assays, ensuring accuracy and precision in drug development and research.

Commercial Availability and Technical Specifications

Ponazuril-d3 is available from specialized chemical suppliers for research purposes. It is critical to note that this product is intended for research use only and not for diagnostic or therapeutic applications.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight
Santa Cruz Biotechnology	sc-218734	1346602-48-9	C18H11D3F3N3O6 S	460.4
LGC Standards (TRC)	TRC-P689427	1346602-48-9	C18D3H11F3N3O6 S	460.4



Table 1: Commercial Sources of Ponazuril-d3

Quantitative data, such as chemical purity and isotopic enrichment, are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase. However, for the purpose of this guide, Table 2 presents typical specifications for a deuterated internal standard like **Ponazuril-d3**.

Parameter	Typical Specification	Method of Analysis
Chemical Purity	≥98%	HPLC, LC-MS/MS
Isotopic Purity	≥99 atom % D	Mass Spectrometry
Isotopic Enrichment	≥98% (for D₃ species)	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO, Methanol	Visual Inspection

Table 2: Representative Technical Data for **Ponazuril-d3** Note: These values are representative. Always refer to the lot-specific Certificate of Analysis from the supplier for precise data.

Experimental Protocol: Use of Ponazuril-d3 as an Internal Standard in a Pharmacokinetic Study of Ponazuril in Equine Plasma

This section details a representative experimental protocol for the quantification of Ponazuril in horse plasma using **Ponazuril-d3** as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- 1. Materials and Reagents:
- Ponazuril analytical standard
- Ponazuril-d3 (Internal Standard)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control equine plasma (heparinized)
- 2. Preparation of Stock and Working Solutions:
- Ponazuril Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponazuril in methanol.
- Ponazuril-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponazuril-d3 in methanol.
- Ponazuril Working Solutions: Serially dilute the Ponazuril stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- **Ponazuril-d3** Working Solution (50 ng/mL): Dilute the **Ponazuril-d3** stock solution with 50:50 acetonitrile:water.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibration standard, quality control, or unknown study sample), add 20 μL of the 50 ng/mL Ponazuril-d3 working solution and vortex briefly.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

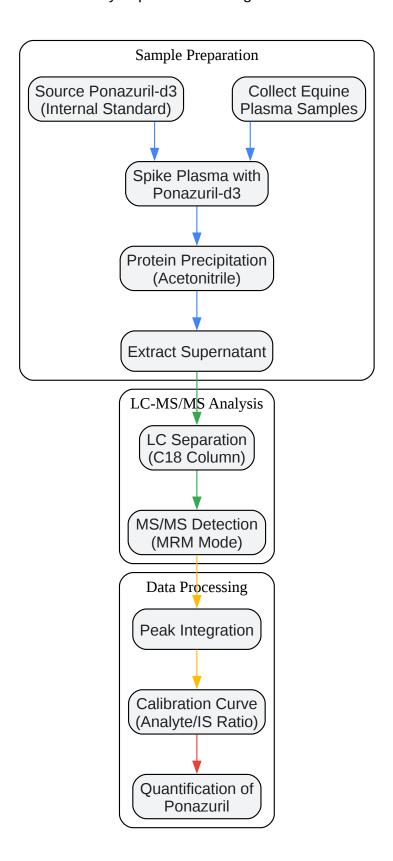


- 4. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Ponazuril from endogenous plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ponazuril: Precursor ion (m/z) → Product ion (m/z)
 - Ponazuril-d3: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in the laboratory.)
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Ponazuril to Ponazuril-d3
 against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of Ponazuril in the unknown samples by interpolating their peak area ratios from the calibration curve.



Visualizations

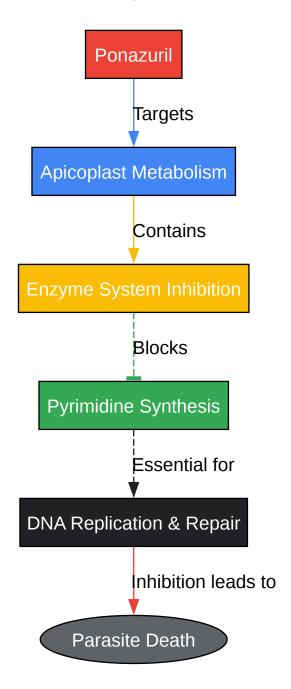
The following diagrams illustrate key aspects of utilizing Ponazuril-d3 in a research context.





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Caption: Bioanalytical workflow for Ponazuril quantification.



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Caption: Mechanism of action of Ponazuril.

• To cite this document: BenchChem. [Commercially Available Sources of Ponazuril-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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